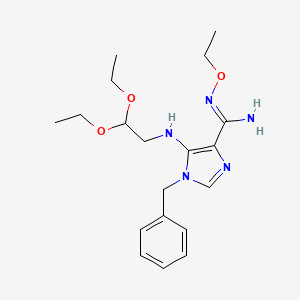
1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 645088: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects, particularly in the context of cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 645088 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as condensation, cyclization, or addition reactions.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the desired structure of NSC 645088. This may include reactions such as coupling, reduction, or oxidation.
Industrial Production Methods: Industrial production of NSC 645088 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 645088 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: NSC 645088 is used in chemical research to study its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for synthetic chemists.
Biology: In biological research, NSC 645088 is studied for its potential effects on cellular processes. It may be used to investigate mechanisms of cell signaling, apoptosis, and other cellular functions.
Medicine: One of the most significant applications of NSC 645088 is in medical research, particularly in the context of cancer treatment. Studies have shown that it may have potential as an anti-cancer agent, making it a subject of interest for developing new therapies.
Industry: In industrial applications, NSC 645088 may be used in the development of new materials or as a precursor for other chemical compounds. Its unique properties make it a valuable compound for various industrial processes.
Mechanism of Action
The mechanism of action of NSC 645088 involves its interaction with specific molecular targets within cells. This compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
NSC 125973: Another compound studied for its potential anti-cancer properties.
NSC 123127: Known for its effects on cellular signaling pathways.
NSC 123456: Studied for its potential therapeutic applications in various diseases.
Uniqueness: NSC 645088 is unique due to its specific structure and the particular pathways it affects. While similar compounds may share some properties, NSC 645088’s distinct molecular interactions and effects make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
119139-25-2 |
|---|---|
Molecular Formula |
C19H29N5O3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzyl-5-(2,2-diethoxyethylamino)-N'-ethoxyimidazole-4-carboximidamide |
InChI |
InChI=1S/C19H29N5O3/c1-4-25-16(26-5-2)12-21-19-17(18(20)23-27-6-3)22-14-24(19)13-15-10-8-7-9-11-15/h7-11,14,16,21H,4-6,12-13H2,1-3H3,(H2,20,23) |
InChI Key |
AFKZGIOSHMUILX-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)/C(=N/OCC)/N)OCC |
Canonical SMILES |
CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)C(=NOCC)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















